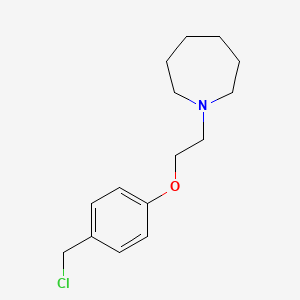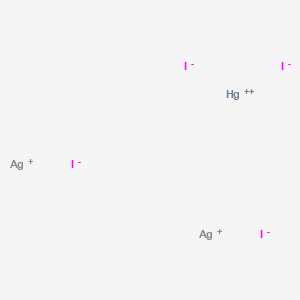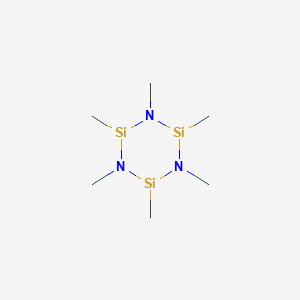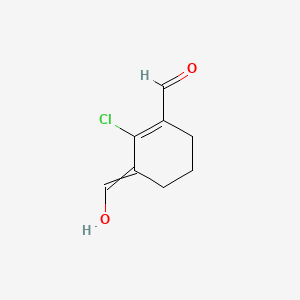
2-氯-3-(羟甲基)环己-1-烯-1-甲醛
描述
2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
近红外荧光探针用于活细胞成像
化合物2-氯-3-(羟甲基)环己-1-烯-1-甲醛已被用于合成新型近红外 (NIR) 荧光探针,这些探针在化学生物学中对活细胞成像具有重要意义。 这些探针允许进行无创成像技术,这对于医学诊断和研究应用至关重要 .
自由基光聚合过程
该化学物质在 NIR 固化技术中具有潜在应用,该技术具有多种优势,例如低能耗和中等设备成本下的高聚合速率。 它特别适用于固化无法用紫外线或热溶液处理的厚和/或填充系统 .
癌症治疗的治疗诊断系统
研究人员已经报道了治疗诊断系统的设计,该系统将靶向癌症的肽与长波长双荧光染料(源自2-氯-3-(羟甲基)环己-1-烯-1-甲醛)结合起来,以提供抗癌药物递送的比例监测 .
极性敏感荧光探针
该化合物已被用于开发基于激发态分子内质子转移 (ESIPT) 的极性敏感荧光探针。 这些探针因其对环境变化的敏感性而具有价值,并在成像中具有应用 .
属性
CAS 编号 |
61010-04-6 |
|---|---|
分子式 |
C8H9ClO2 |
分子量 |
172.61 g/mol |
IUPAC 名称 |
(3Z)-2-chloro-3-(hydroxymethylidene)cyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C8H9ClO2/c9-8-6(4-10)2-1-3-7(8)5-11/h4-5,10H,1-3H2/b6-4- |
InChI 键 |
JWUQFQYYMGMPKE-XQRVVYSFSA-N |
SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
手性 SMILES |
C1C/C(=C/O)/C(=C(C1)C=O)Cl |
规范 SMILES |
C1CC(=CO)C(=C(C1)C=O)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

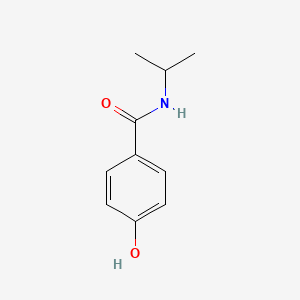


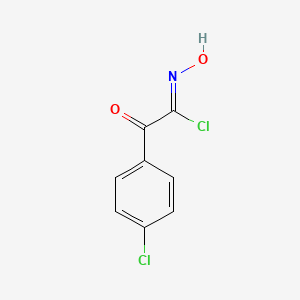
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)
